2'-(N-Methylanthraniloyl)guanosine 3',5'-Cyclicmonophosphate, Sodium Salt
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Description
2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt, also known as MANT-cGMP, is a blue fluorescent derivative of cGMP . It is a useful substrate for sensitive continuous fluorescence assay of cyclic nucleotide phosphodiesterase . It is also an important fluorophore used to monitor the inhibition of calmodulin-dependent activation of cyclic nucleotide phosphodiesterase by peptide segments of the HIV envelope .
Molecular Structure Analysis
The molecular formula of 2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt is C18H18N6NaO8P . It has a molecular weight of 500.33 .Chemical Reactions Analysis
MANT-cGMP is a substrate for phosphodiesterase studies . It has been shown to inhibit calmodulin-dependent activation of cyclic nucleotide phosphodiesterases by peptide segments of the HIV envelope .Physical and Chemical Properties Analysis
The molecular weight of 2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt is 500.34 . It is shipped in dry ice and the storage temperature is -20°C .Mechanism of Action
The mechanism of action of 2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt involves its role as a substrate for phosphodiesterase studies . It has been shown to inhibit calmodulin-dependent activation of cyclic nucleotide phosphodiesterases by peptide segments of the HIV envelope .
Future Directions
Properties
IUPAC Name |
sodium;[6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPAKCFRSSBJJK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6NaO8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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